Cas no 2112985-09-6 (3-Benzofurancarboxylic acid, 4-chloro-2,3-dihydro-, methyl ester)

3-Benzofurancarboxylic acid, 4-chloro-2,3-dihydro-, methyl ester 化学的及び物理的性質
名前と識別子
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- 3-Benzofurancarboxylic acid, 4-chloro-2,3-dihydro-, methyl ester
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- インチ: 1S/C10H9ClO3/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h2-4,6H,5H2,1H3
- InChIKey: OKGMYDGWUPLEKZ-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=CC(Cl)=C2C(C(OC)=O)C1
3-Benzofurancarboxylic acid, 4-chloro-2,3-dihydro-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-785104-2.5g |
methyl 4-chloro-2,3-dihydro-1-benzofuran-3-carboxylate |
2112985-09-6 | 95% | 2.5g |
$2100.0 | 2024-05-22 | |
Enamine | EN300-785104-0.05g |
methyl 4-chloro-2,3-dihydro-1-benzofuran-3-carboxylate |
2112985-09-6 | 95% | 0.05g |
$900.0 | 2024-05-22 | |
Enamine | EN300-785104-5.0g |
methyl 4-chloro-2,3-dihydro-1-benzofuran-3-carboxylate |
2112985-09-6 | 95% | 5.0g |
$3105.0 | 2024-05-22 | |
Enamine | EN300-785104-0.25g |
methyl 4-chloro-2,3-dihydro-1-benzofuran-3-carboxylate |
2112985-09-6 | 95% | 0.25g |
$985.0 | 2024-05-22 | |
Enamine | EN300-785104-0.1g |
methyl 4-chloro-2,3-dihydro-1-benzofuran-3-carboxylate |
2112985-09-6 | 95% | 0.1g |
$943.0 | 2024-05-22 | |
Enamine | EN300-785104-10.0g |
methyl 4-chloro-2,3-dihydro-1-benzofuran-3-carboxylate |
2112985-09-6 | 95% | 10.0g |
$4606.0 | 2024-05-22 | |
Enamine | EN300-785104-1.0g |
methyl 4-chloro-2,3-dihydro-1-benzofuran-3-carboxylate |
2112985-09-6 | 95% | 1.0g |
$1070.0 | 2024-05-22 | |
Enamine | EN300-785104-0.5g |
methyl 4-chloro-2,3-dihydro-1-benzofuran-3-carboxylate |
2112985-09-6 | 95% | 0.5g |
$1027.0 | 2024-05-22 |
3-Benzofurancarboxylic acid, 4-chloro-2,3-dihydro-, methyl ester 関連文献
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
3-Benzofurancarboxylic acid, 4-chloro-2,3-dihydro-, methyl esterに関する追加情報
Introduction to 3-Benzofurancarboxylic acid, 4-chloro-2,3-dihydro-, methyl ester (CAS No. 2112985-09-6)
3-Benzofurancarboxylic acid, 4-chloro-2,3-dihydro-, methyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 2112985-09-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzofuran derivatives family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The presence of a methyl ester group and a chloro substituent on the benzofuran core enhances its chemical reactivity and functional versatility, making it a valuable scaffold for drug discovery and development.
The structural features of 3-Benzofurancarboxylic acid, 4-chloro-2,3-dihydro-, methyl ester include a fused benzene and furan ring system, with the carboxylic acid functionality esterified at the 3-position and a chloro group at the 4-position. This particular arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in designing novel pharmacophores. The dihydro substitution in the furan ring further modifies its conformational flexibility, allowing for diverse interactions with biological targets.
In recent years, there has been a growing interest in benzofuran derivatives due to their reported activities as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The chloro-substituted benzofuran scaffold has been particularly studied for its potential in modulating enzyme activity and binding to specific protein targets. For instance, derivatives of this class have shown promise in inhibiting Janus kinases (JAKs), which are implicated in various inflammatory diseases. The methyl ester group also provides a handle for further chemical modifications, enabling the synthesis of more complex analogs with tailored biological properties.
Current research in this area focuses on optimizing the pharmacokinetic profiles of benzofuran-based compounds. The ester group in 3-Benzofurancarboxylic acid, 4-chloro-2,3-dihydro-, methyl ester can be hydrolyzed to yield the corresponding carboxylic acid, which may influence the compound's metabolic stability and bioavailability. Studies have demonstrated that such modifications can significantly alter the pharmacological activity of related compounds. For example, hydrolysis of the ester group might enhance binding affinity to certain enzymes while reducing systemic toxicity.
The synthesis of 3-Benzofurancarboxylic acid, 4-chloro-2,3-dihydro-, methyl ester typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include Friedel-Crafts acylation to introduce the benzoyl group followed by reduction to form the dihydrofuran ring. Subsequent chlorination and esterification complete the molecular framework. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in high-throughput screening programs and lead optimization campaigns.
The biological evaluation of 3-Benzofurancarboxylic acid, 4-chloro-2,3-dihydro-, methyl ester has revealed intriguing interactions with various cellular pathways. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain cancer-related kinases by competing with ATP for binding sites. Additionally, its structural motif is reminiscent of natural products known for their immunomodulatory properties. Further investigation into its mechanism of action could uncover novel therapeutic strategies for autoimmune disorders or cancer immunotherapy.
The chemical diversity inherent in benzofuran derivatives makes them an attractive platform for structure-activity relationship (SAR) studies. By systematically varying substituents such as halogens or alkyl groups at strategic positions within the core scaffold,3-Benzofurancarboxylic acid, 4-chloro-2,3-dihydro-, methyl ester serves as a starting point for generating libraries of compounds with optimized biological activity. Computational modeling techniques are increasingly employed to predict how different modifications will affect binding affinity andADME (Absorption Distribution Metabolism Excretion) properties before experimental validation.
In conclusion,3-Benzofurancarboxylic acid, 4-chloro-2, 3-dihydro, methyl ester (CAS No. 2112985-09-6) represents a promising candidate for further pharmaceutical development due to its unique structural features and demonstrated biological potential. Ongoing research aims to elucidate its full therapeutic spectrum while refining synthetic routes for cost-effective production at scale. As our understanding of molecular interactions continues to evolve,this compound may play an instrumental role in addressing unmet medical needs across multiple disease indications.
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